1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole, also known as PTZ, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and properties. PTZ is a triazole derivative that is commonly used as a research tool in neuroscience, pharmacology, and toxicology.
Mechanism of Action
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole acts as a competitive antagonist at the GABA-A receptor, which leads to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This results in the development of seizures in animal models.
Biochemical and Physiological Effects:
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole induces seizures in animal models by altering the balance between inhibitory and excitatory neurotransmission. It has been shown to increase the release of glutamate and decrease the release of GABA in the brain. 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole also activates the NMDA receptor, which plays a key role in the development of seizures.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole in lab experiments is its ability to induce seizures in a dose-dependent manner. This allows researchers to study the effects of different drugs on seizure susceptibility and to evaluate the efficacy of antiepileptic drugs. However, one of the limitations of using 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for the use of 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole in scientific research. One area of interest is the development of new drugs that target the GABAergic and glutamatergic neurotransmission systems to treat epilepsy and other neurological disorders. Another area of interest is the use of 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole as a tool to study the effects of environmental toxins on the development of seizures and other neurological disorders. Additionally, the use of 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole in combination with other convulsant agents may provide new insights into the mechanisms underlying seizures and epilepsy.
Synthesis Methods
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole can be synthesized through a multistep process that involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction with sodium azide and copper sulfate to form the triazole ring. The final step involves the reaction of the triazole intermediate with formaldehyde and hydrogen chloride to form 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole.
Scientific Research Applications
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole is widely used in scientific research as a convulsant agent to induce seizures in animal models. It is also used as a tool to study the role of GABAergic and glutamatergic neurotransmission in epilepsy and other neurological disorders. 1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole is also used to study the effects of drugs on seizure susceptibility and to evaluate the efficacy of antiepileptic drugs.
properties
IUPAC Name |
1-phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-2-4-10(5-3-1)17-9-12-11(14-17)8-16-7-6-13-15-16/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWKMLCJFOYLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(triazol-1-ylmethyl)-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.